molecular formula C19H15N3O2 B2708308 Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate CAS No. 1955557-09-1

Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate

Cat. No.: B2708308
CAS No.: 1955557-09-1
M. Wt: 317.348
InChI Key: KCSJTCRMLQVDCR-UHFFFAOYSA-N
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Description

Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrazole core with phenyl substituents at positions 1 and 3 and a methyl ester group at position 3.

Properties

IUPAC Name

methyl 1,3-diphenyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-19(23)16-12-15-17(13-8-4-2-5-9-13)21-22(18(15)20-16)14-10-6-3-7-11-14/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCCYNIVKKRINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a pyrrole derivative with a pyrazole precursor, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer, showcasing its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown efficacy against a range of pathogenic bacteria and fungi.

  • Case Study : In vitro assays revealed that certain derivatives of this compound displayed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Organic Light Emitting Diodes (OLEDs)

This compound has been explored as a potential material for organic light-emitting diodes due to its favorable electronic properties.

  • Research Findings : The compound's ability to form stable thin films with good charge transport characteristics makes it suitable for use in OLED applications. Studies have reported improved efficiency and brightness when incorporated into device architectures.

Photovoltaic Cells

The compound's unique electronic structure has led to its investigation in the field of organic photovoltaics.

  • Case Study : Research has indicated that incorporating this compound into photovoltaic cells enhances their power conversion efficiency by improving light absorption and charge separation.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been developed to optimize yield and purity.

Synthesis MethodYield (%)Key Features
Condensation Reaction75%Simple one-pot synthesis
Cyclization Reaction85%High specificity for desired isomer
Functional Group Modification70%Allows for diverse derivative synthesis

Characterization Techniques

Characterization of the synthesized compound includes techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
  • Mass Spectrometry (MS) : Provides molecular weight confirmation.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Mechanism of Action

The mechanism of action of Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate with structurally related compounds in terms of synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Molecular Weight Key Synthetic Method Yield Reference ID
Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate Thieno[2,3-c]pyrazole 1,3-Diphenyl, methyl ester 364.42 g/mol Reaction of pyrazole-carbaldehyde with methyl thioglycolate Not reported
Ethyl 1-methyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate Pyrrolo[2,3-c]pyrazole 1-Methyl, ethyl ester 195.19 g/mol Hemetsberger–Knittel cyclization 18%
Ethyl 1-(4-methoxyphenyl)-3-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate Pyrrolo[2,3-c]pyrazole 1-(4-Methoxyphenyl), 3-methyl, ethyl ester 299.33 g/mol Not specified Not reported
Methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate Thieno[2,3-c]pyrazole 1-Phenyl, 3-methyl, 4-amino, methyl ester 301.35 g/mol Oxime-to-chloronitrile conversion Not reported

Key Observations:

  • Substituent Effects : The 1,3-diphenyl groups in the target compound likely enhance steric bulk and π-π stacking interactions compared to smaller substituents (e.g., methyl or methoxyphenyl), which may influence solubility and crystallinity .
  • Ester Group Variation : Methyl esters (target compound) vs. ethyl esters (e.g., ) affect molecular weight and lipophilicity, with methyl esters generally being more polar.

Physicochemical and Spectral Data

  • NMR Shifts: For ethyl 1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (a pyrano analog), 1H NMR signals at δ 11.49 (s, 1H, NH) and δ 2.14 (s, 3H, CH3) highlight characteristic peaks for NH and methyl groups in fused pyrazoles .
  • Mass Spectrometry : A related pyrrolo[2,3-c]pyrazole derivative (C21H22N4O2) showed a molecular ion peak at m/z 362 (M+), consistent with its molecular weight .

Biological Activity

Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H15N3O
  • Synonyms : this compound
  • CAS Numbers : 1000931-16-7; 1955557-09-1

The compound features a pyrrolo[2,3-c]pyrazole core structure that is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization processes that yield the desired heterocyclic structure with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)0.83 - 1.81Induction of apoptosis and cell cycle arrest in G1 phase
MCF-7 (Breast)0.83 - 1.81Downregulation of cyclin D2 and CDK2 leading to apoptosis
HeLa (Cervical)Not specifiedPotential cytotoxic effects observed

In a study by , compounds derived from pyrazole including this compound exhibited significant growth inhibition in these cell lines.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests have demonstrated effectiveness against several bacterial strains:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22 - 0.25Bactericidal activity
Escherichia coliNot specifiedSignificant inhibition

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting DNA fragmentation.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase through the modulation of cyclins and cyclin-dependent kinases (CDKs) .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

  • Anticancer Studies :
    • A series of pyrazole derivatives showed promising results against various cancer cell lines with IC50 values indicating potent activity .
    • Specific derivatives indicated significant apoptosis induction and cytotoxic effects through various assays.
  • Antimicrobial Evaluations :
    • Five pyrazole derivatives were evaluated for their antimicrobial properties; some displayed excellent inhibition zones against tested pathogens .
    • The compound's ability to inhibit biofilm formation further supports its potential as an antimicrobial agent.

Q & A

What are the optimized synthetic routes for Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of pyrazole-4-carbaldehyde derivatives with methyl thioglycolate in ethanol under basic conditions (e.g., anhydrous Na₂CO₃) . Key factors include:

  • Solvent choice : Polar protic solvents like ethanol stabilize intermediates but may require reflux.
  • Catalyst : Base catalysts enhance nucleophilic substitution.
  • Temperature : Elevated temperatures (reflux) improve reaction kinetics but risk side reactions.
    Alternative methods include multicomponent reactions in aqueous media with ZnO nanoparticles, which improve sustainability and yield (up to 85% in water vs. <50% in ethanol/methanol) .

How is the crystal structure of this compound resolved, and what software is recommended for refinement?

X-ray crystallography is the gold standard. For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters (a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) have been reported for related pyrrolo-pyrazole derivatives . Refinement using SHELXL (part of the SHELX suite) is recommended due to its robustness in handling high-resolution or twinned data . Key steps:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Use of Olex2 or SHELXPRO for structure visualization and validation.

What spectroscopic techniques are critical for validating the compound’s structure, and how are data contradictions resolved?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl groups at N1/N3 and ester at C5). Discrepancies in peak splitting may arise from dynamic effects or impurities.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 345.12 for [M+H]⁺).
  • IR : Carbonyl stretches (~1700 cm⁻¹) confirm the ester group.
    Contradictions between experimental and theoretical data (e.g., DFT-calculated NMR shifts) require cross-validation via X-ray crystallography or alternative synthetic routes .

How can computational modeling predict the compound’s reactivity or intermolecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites . For example:

  • The pyrrolo-pyrazole core’s electron-rich regions guide functionalization at C4 or C6.
  • Molecular docking studies (using AutoDock Vina) assess binding affinity with biological targets (e.g., kinase inhibitors).
    Challenges include accurately modeling steric effects from phenyl substituents .

What strategies address low yields or byproduct formation during synthesis?

  • Byproduct analysis : LC-MS or TLC identifies intermediates (e.g., uncyclized thioglycolate adducts).
  • Optimization :
    • Use scavengers (e.g., molecular sieves) to trap water in condensation reactions.
    • Microwave-assisted synthesis reduces reaction time and side products .
    • Substituent tuning: Electron-withdrawing groups on phenyl rings improve cyclization efficiency .

How do substituent variations impact the compound’s physicochemical or biological properties?

  • Electron-donating groups (e.g., -OCH₃ on phenyl rings) increase solubility but reduce thermal stability.
  • Halogen substituents (e.g., -Cl) enhance intermolecular interactions (e.g., halogen bonding) in crystal packing .
  • Biological activity: Analogues with morpholine or trifluoromethyl groups show improved pharmacokinetic profiles in preliminary assays .

What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., using ethyl acetate/hexane).
  • Safety : Exothermic cyclization steps require controlled addition of reagents.
  • Regioselectivity : Ensure consistent N1/N3 phenyl placement via strict stoichiometric control .

How is the compound’s stability assessed under varying storage conditions?

  • Accelerated stability studies : Monitor degradation (e.g., ester hydrolysis) via HPLC under high humidity (75% RH) or elevated temperature (40°C).
  • Light sensitivity : UV-Vis spectroscopy detects photodegradation products. Store in amber vials with desiccants.

Advanced Research Questions

What mechanistic insights explain regioselectivity in the formation of the pyrrolo-pyrazole core?

The reaction proceeds via a tandem nucleophilic substitution-cyclization mechanism. DFT studies suggest that the thioglycolate’s sulfur atom acts as a nucleophile, attacking the pyrazole-4-carbaldehyde’s electrophilic C5, followed by intramolecular cyclization . Steric hindrance from phenyl groups directs ring closure to the less hindered position .

How can enantioselective synthesis be achieved for chiral derivatives?

Chiral auxiliaries (e.g., (R)-1-phenylethyl groups) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity during cyclization . X-ray crystallography confirms absolute configuration (e.g., 3aR,6aR stereochemistry) .

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